Molecular Weight and Lipophilicity Differentiation vs. the Unsubstituted Parent Benzamide
Compared to the parent N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941954-09-2), compound 946372-20-9 introduces a chlorine and fluorine atom on the benzamide ring. This results in a calculated molecular weight difference of 52.44 g/mol (374.84 vs 322.4 g/mol) and is predicted to increase lipophilicity (estimated AlogP increase of approximately +0.8 to +1.2 log units based on calculated fragment contributions) . The structural modification is known to enhance blood-brain barrier permeability in analogous benzamide series, though direct permeability data for this compound is not publicly available.
| Evidence Dimension | Structural and Physicochemical Differentiation |
|---|---|
| Target Compound Data | Molecular weight: 374.84 g/mol; Substituents: 2-chloro, 4-fluoro on benzamide |
| Comparator Or Baseline | N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941954-09-2): Molecular weight: 322.4 g/mol; no halogen substituents |
| Quantified Difference | Δ Molecular Weight: +52.44 g/mol; Δ Halogen atoms: +2 (Cl and F); AlogP increase estimated +0.8 to +1.2 (calculated fragment values) |
| Conditions | Calculated/estimated physicochemical properties; no experimental measurement available for this specific compound |
Why This Matters
For medicinal chemistry and SAR campaigns, the halogenation pattern directly impacts target binding, metabolic stability, and pharmacokinetic properties, making CAS 946372-20-9 a structurally distinct tool compound relative to the unsubstituted parent.
